molecular formula C12H17Cl2FN2 B7899789 1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride

1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride

Cat. No.: B7899789
M. Wt: 279.18 g/mol
InChI Key: GWXYRMYNNDIXEJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride is a halogenated piperazine derivative characterized by a benzyl group substituted with chlorine and fluorine at the 2- and 6-positions, respectively, and a methyl group at the 3-position of the piperazine ring. The compound is typically synthesized as a hydrochloride salt to enhance stability and solubility . While direct pharmacological data for this compound are sparse, structural analogs and related piperazine derivatives have demonstrated biological activity in antiparasitic and central nervous system (CNS) drug research .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.ClH/c1-9-7-16(6-5-15-9)8-10-11(13)3-2-4-12(10)14;/h2-4,9,15H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXYRMYNNDIXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation of 3-Methylpiperazine

The primary route involves reacting 2-chloro-6-fluorobenzyl chloride with 3-methylpiperazine in a polar aprotic solvent.

Procedure :

  • Dissolve 3-methylpiperazine (1 eq) in anhydrous DCM under nitrogen.

  • Add 2-chloro-6-fluorobenzyl chloride (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Quench with water, extract the organic layer, and dry over MgSO₄.

  • Precipitate the hydrochloride salt using HCl-saturated ether.

Key Parameters :

  • Solvent : DCM yields >80% purity due to superior solubility of intermediates.

  • Temperature : Reactions below 25°C minimize side products like bis-alkylated species.

Catalytic Enhancements

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates the reaction, reducing time to 6–8 hours. Microwave-assisted synthesis at 80°C further enhances efficiency, achieving >90% conversion in 1 hour.

Optimization of Reaction Conditions

Solvent Effects on Yield

Comparative studies reveal solvent-dependent yields:

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
DCM25247892
THF25246588
Ethanol25247285
DMF25246080

Polar aprotic solvents (DCM, THF) favor higher yields by stabilizing transition states. Protic solvents (ethanol) induce partial hydrolysis, reducing efficiency.

Stoichiometric Ratios

A 1:1.1 molar ratio of 3-methylpiperazine to benzyl chloride minimizes residual starting material. Excess benzyl chloride (>1.2 eq) promotes di-alkylation, complicating purification.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1). Slow cooling at 4°C yields needle-like crystals with >99% HPLC purity.

Analytical Validation

  • ¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 2H, aromatic), 4.25 (s, 2H, CH₂), 3.10–2.80 (m, 8H, piperazine), 1.40 (s, 3H, CH₃).

  • HPLC : Retention time = 6.7 min (C18 column, 0.1% TFA in acetonitrile/water).

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing adopts continuous flow reactors to enhance heat transfer and mixing. Key advantages include:

  • 50% reduction in reaction time.

  • Consistent product quality (RSD <2%).

  • Scalability to >100 kg batches.

Green Chemistry Innovations

Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME), achieving comparable yields (75%) with lower environmental impact.

Challenges and Mitigation Strategies

Di-Alkylation Byproducts

Di-alkylated species form when excess benzyl chloride or elevated temperatures are used. Mitigation includes:

  • Strict stoichiometric control.

  • Low-temperature reactions (0–5°C).

Hydrolysis of Benzyl Chloride

Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (3Å) or inert atmospheres (N₂/Ar) prevent hydrolysis.

Emerging Methodologies

Enzymatic Catalysis

Lipase-mediated alkylation in ionic liquids ([BMIM][BF₄]) offers enantioselective synthesis, achieving 68% yield and 94% ee for (R)-isomers.

Photochemical Activation

UV light (254 nm) initiates radical-based alkylation, reducing reliance on harsh reagents. Preliminary studies show 55% yield in 4 hours.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups on the piperazine ring .

Scientific Research Applications

Pharmacological Applications

1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride has been investigated for its role as a potential therapeutic agent due to its interaction with various biological targets.

ERK5 Inhibition

Recent studies have highlighted the compound's ability to inhibit the ERK5 (Extracellular Signal-Regulated Kinase 5) pathway, which is crucial in cellular signaling and cancer development. The compound's derivatives have shown promising results in enhancing potency and pharmacokinetic properties:

  • Table 1: ERK5 Inhibitory Activity of Derivatives
    CompoundERK5 IC50 (nM)Comments
    32a50Base compound
    32g10Improved potency with chloro substitution
    34b20Low clearance, good oral bioavailability

The introduction of small lipophilic substituents has been shown to improve inhibition efficacy while maintaining favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties .

Cancer Research

The compound has been evaluated for its effects on various cancer cell lines. In vitro studies demonstrated that it can inhibit growth in human renal cell carcinoma and breast cancer cells:

  • Table 2: Growth Inhibition in Cancer Cell Lines
    Cell LineGI50 (μM)
    A498 (Renal)22.3
    MDA-MB-231 (Breast)26.6

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps including nucleophilic aromatic substitution and reductive amination. The structural modifications significantly influence its biological activity:

  • Figure: Structural Modifications Leading to Enhanced Activity
    • Modifications at the piperazine ring and the introduction of halogen atoms have been shown to affect binding affinity and selectivity towards ERK5.

Parallel Optimization Studies

A detailed study explored the optimization of potency and pharmacokinetics through systematic variations in structure. The results indicated that certain modifications led to compounds with improved metabolic stability and reduced efflux ratios, which are critical for oral bioavailability .

In Vivo Pharmacokinetics

In vivo studies conducted on mouse models revealed that selected derivatives exhibited low clearance rates and favorable half-lives, indicating their potential for further development as therapeutic agents:

  • Table 3: In Vivo Pharmacokinetic Parameters
    CompoundClearance (mL/min/kg)Half-Life (min)
    34b1480

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2,6-Dichloro-benzyl)-3-methyl-piperazine Hydrochloride (CAS: 1289386-48-6)

  • Structural Differences : Replaces the 6-fluoro substituent with a second chlorine atom on the benzyl group.
  • Molecular Weight : 295.63 g/mol .
  • Applications: No direct activity data available, but dichloro-substituted piperazines are common in antipsychotic drug candidates.

1-(2-Chloro-6-fluoro-benzyl)piperazine (BP 2912)

  • Structural Differences : Lacks the 3-methyl group on the piperazine ring.
  • Availability : Discontinued (Biopharmacule Speciality Chemicals, BP 2912) .
  • Biological Relevance: Methyl groups on piperazine rings are known to modulate receptor affinity and metabolic stability. The absence of this group may reduce binding efficacy in CNS targets.

1-(3-Trifluoromethylphenyl)piperazine Hydrochloride (CAS: 76835-14-8)

  • Structural Differences : Features a trifluoromethylphenyl group instead of a halogenated benzyl moiety.
  • Applications : Trifluoromethyl groups are electron-withdrawing, enhancing metabolic stability and receptor binding in serotoninergic agents.

1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine Hydrochloride (CAS: 1261232-65-8)

  • Structural Differences : Substitutes the benzyl group with a sulfonated thiophene ring.
  • Availability : Discontinued (CymitQuimica, Ref: 10-F090104) .

(Z)-1-(2-Chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)-imidazolidin-2-one (LPSF/PTS23)

  • Structural Differences: Incorporates a thioxo-imidazolidinone core instead of a piperazine ring.
  • Biological Activity : Demonstrated 50% reduction in Schistosoma mansoni worm burden at 150 mg/kg in vivo, though less efficacious than praziquantel (PZQ) .
  • Toxicity: Nontoxic at concentrations up to 100 µM in peripheral blood mononuclear cells .

Biological Activity

1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride is a synthetic compound belonging to the piperazine class, which has garnered interest for its potential therapeutic applications, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems and its implications for drug development.

Chemical Structure and Properties

The compound's structure features a piperazine ring substituted with a chloro and a fluoro group on the benzyl moiety, which contributes to its unique biological properties. The molecular formula is C₁₃H₁₅ClF₂N₂·HCl, with a molecular weight of approximately 228.69 g/mol. Its physical properties include a melting point of about 145 °C and solubility in various organic solvents.

This compound exhibits biological activity primarily through its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D₂) receptors. These interactions suggest potential applications in treating mood disorders and anxiety-related conditions.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Neuropharmacological Effects : Preliminary studies suggest anxiolytic and antidepressant properties linked to modulation of serotonin and dopamine pathways.
  • Antimicrobial Properties : Some studies have indicated potential antimicrobial activity against specific pathogens, although comprehensive data remains limited .
  • Pharmacokinetic Profile : Further research is required to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

Table 1: Biological Activity Summary

Activity TypeDetails
NeuropharmacologicalPotential anxiolytic and antidepressant effects through receptor modulation
AntimicrobialPreliminary evidence of activity against certain bacteria
PharmacokineticsNeeds further investigation for ADME properties

Table 2: Comparison with Related Compounds

Compound NameKey FeaturesActivity Focus
1-(2-Chloro-benzyl)-piperazineLarger aromatic system; distinct pharmacological profileNeurotransmitter interaction
1-(4-Fluorophenyl)piperidin-2-oneDifferent nitrogen placement; varied receptor activityAntidepressant effects
1-(2-Bromo-6-fluorophenyl)methylpiperazineBromine substitution; alters receptor affinityPotential anxiolytic effects

Case Studies

A study conducted by researchers explored the binding affinity of various piperazine derivatives, including this compound. The results indicated that this compound showed significant binding affinity for both serotonin and dopamine receptors, suggesting its potential as a lead compound in developing new therapeutic agents targeting psychiatric disorders .

Another investigation assessed the compound's antimicrobial properties against Chlamydia species. The findings revealed moderate activity, indicating that modifications to the piperazine scaffold could enhance its efficacy against bacterial infections .

Q & A

What are the common synthetic routes for preparing 1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride, and how is purity ensured?

Level: Basic
Answer:
The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, the benzyl halide (2-chloro-6-fluorobenzyl chloride) reacts with 3-methylpiperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the tertiary amine, followed by HCl treatment to yield the hydrochloride salt . Purity is assessed via reversed-phase HPLC (as in related piperazine derivatives ) and thin-layer chromatography (TLC) to monitor reaction progress. Post-synthesis, column chromatography (using silica gel and a gradient of ethyl acetate/methanol) removes unreacted starting materials. Final purity (>95%) is confirmed by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

What analytical techniques are recommended for characterizing this compound and its intermediates?

Level: Basic
Answer:
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify structural features, such as the benzyl group’s aromatic protons (δ 6.8–7.4 ppm) and piperazine methyl signals (δ 1.2–1.5 ppm) .
  • HPLC : Reversed-phase methods (C18 column, 0.1% TFA in water/acetonitrile mobile phase) quantify purity and detect impurities .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₇ClF₂N₂: 290.09) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl content within ±0.4% of theoretical values) .

How can researchers resolve contradictions in reported solubility or stability data for this compound?

Level: Advanced
Answer:
Discrepancies often arise from solvent choice, pH, or storage conditions. Methodological approaches include:

  • Solubility profiling : Test in buffered solutions (pH 1–12) and polar/non-polar solvents (e.g., DMSO, ethanol, water) under controlled temperatures (25–60°C) .
  • Stability studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products. For example, hydrolysis of the benzyl group in acidic conditions may require lyophilization for long-term storage .
  • Data normalization : Report solubility as mg/mL ± SD across ≥3 replicates to account for batch-to-batch variability .

What strategies are effective for impurity profiling and quantification in this compound?

Level: Advanced
Answer:
Impurities may include unreacted starting materials (e.g., 2-chloro-6-fluorobenzyl chloride) or di-alkylated byproducts. Recommended methods:

  • HPLC-MS : Use a gradient elution (e.g., 10–90% acetonitrile in 20 min) to separate impurities, with MS detection for structural identification .
  • Spiking experiments : Add known impurities (e.g., 1-(3-chlorophenyl)piperazine derivatives ) to validate detection limits (LOQ <0.1%).
  • Forced degradation : Expose the compound to heat, light, or oxidative stress (H₂O₂) to simulate degradation pathways and identify labile functional groups .

How can structural modifications of this compound optimize its biological activity?

Level: Advanced
Answer:
Rational design involves:

  • Substituent variation : Replace the 2-chloro-6-fluoro group with other halogens (e.g., Br, I) or electron-withdrawing groups (NO₂) to modulate receptor binding .
  • Piperazine ring modifications : Introduce bulkier alkyl groups (e.g., ethyl instead of methyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Biological screening : Test analogs in vitro (e.g., receptor binding assays for serotonin or dopamine receptors) and in vivo (rodent models for CNS activity) .

What safety protocols are critical when handling this compound in the lab?

Level: Basic
Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
  • Waste disposal : Collect in sealed containers for incineration, adhering to local hazardous waste regulations .

What computational tools can predict the physicochemical properties or reactivity of this compound?

Level: Advanced
Answer:

  • Molecular modeling : Software like Gaussian or Schrödinger calculates logP, pKa, and electrostatic potential maps to predict solubility and reactivity .
  • DFT studies : Analyze transition states for nucleophilic substitution reactions to optimize synthetic yields .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, toxicity, and metabolic pathways .

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